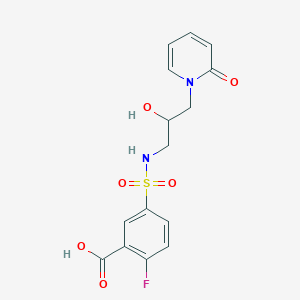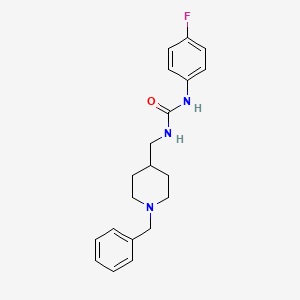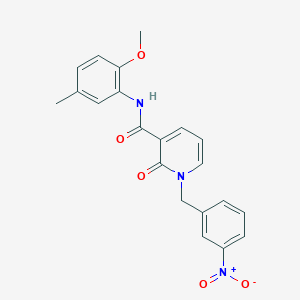
2-fluoro-5-(N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)sulfamoyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-fluoro-5-(N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)sulfamoyl)benzoic acid, also known as Compound A, is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of sulfonamides, which are widely used in medicinal chemistry as antibacterial, antifungal, and antitumor agents. Compound A has shown promising results in various preclinical studies, making it a potential candidate for further drug development.
Wissenschaftliche Forschungsanwendungen
1. Hypoglycemic Benzoic Acid Derivatives
- Research Application : Studies on hypoglycemic benzoic acid derivatives reveal insights into their structure-activity relationships and potential therapeutic uses for type 2 diabetes. One notable compound, repaglinide, derived from similar benzoic acid compounds, showed significant hypoglycemic activity (Grell et al., 1998).
2. Electrochemical Oxidation in Fluorosulfuric Acid
- Research Application : The anodic behavior of substituted benzoic acids, including fluorobenzoic acids, was explored through voltammetric investigations in fluorosulfuric acid. These studies contribute to the understanding of electrochemical reactions involving aromatic carboxylic acids (Rudenko et al., 1983).
3. Antibacterial Activity of Pyridonecarboxylic Acids
- Research Application : Pyridonecarboxylic acids, related to the given compound, have been synthesized and evaluated for their antibacterial activity. Such compounds exhibit promising biological activities, warranting further investigation for potential medical applications (Egawa et al., 1984).
4. Acid-Pyridine Heterosynthon in Cocrystals
- Research Application : In the field of crystallography, the acid-pyridine heterosynthon, a molecular module similar to the structure of the given compound, has been used to explore the structural landscape of benzoic acid and isonicotinamide cocrystals (Dubey & Desiraju, 2014).
5. Synthesis of Ketones from Carboxylic Acids
- Research Application : A new reagent, 2-(trifluoromethylsulfonyloxy)pyridine, was used to intermolecularly dehydrate benzoic acid and aromatic hydrocarbons to synthesize corresponding benzophenones, showcasing advanced methodologies in organic synthesis (Keumi et al., 1988).
6. Antitumor Applications of Sulfonamide Derivatives
- Research Application : Research on sulfonamide derivatives, closely related to the structure of the compound , has shown potential in the development of antitumor agents with low toxicity. This highlights its applications in cancer research and treatment strategies (Huang et al., 2001).
7. Biotransformation of Perfluoroalkyl Acid Precursors
- Research Application : Studies on the biotransformation of perfluoroalkyl acids, which include compounds structurally related to the given chemical, offer insights into their environmental fate and effects, crucial for environmental chemistry and pollution studies (Zhang et al., 2020).
Eigenschaften
IUPAC Name |
2-fluoro-5-[[2-hydroxy-3-(2-oxopyridin-1-yl)propyl]sulfamoyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O6S/c16-13-5-4-11(7-12(13)15(21)22)25(23,24)17-8-10(19)9-18-6-2-1-3-14(18)20/h1-7,10,17,19H,8-9H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMFWLYQBZJJWNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C=C1)CC(CNS(=O)(=O)C2=CC(=C(C=C2)F)C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 7,7-dioxo-6-oxa-7lambda6-thia-8-azaspiro[3.5]nonane-8-carboxylate](/img/structure/B2732595.png)
![{[2-(Benzyloxy)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B2732598.png)
![7-(4-Ethylpiperazin-1-yl)-2,5-dimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2732599.png)
![2-((2-fluorobenzyl)thio)-5-methyl-N-(pyridin-3-yl)-7-(p-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2732600.png)
![N-(3-Carbamoylphenyl)-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2732603.png)

![1-[(4-Phenylmethoxybenzoyl)amino]-3-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B2732606.png)




![5-ethyl-4-[(E)-{[3-methoxy-4-(2-phenylethoxy)phenyl]methylidene}amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B2732614.png)
![N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2732617.png)
